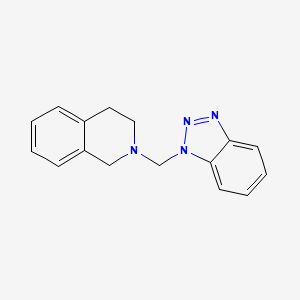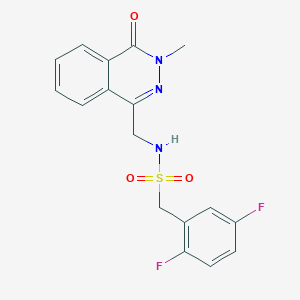![molecular formula C12H19NO2 B2449798 [3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine CAS No. 854185-31-2](/img/structure/B2449798.png)
[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1049781-64-7 . It is available in the form of a powder . The IUPAC name of this compound is N-(4-isobutoxy-3-methoxybenzyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H25NO2.ClH/c1-5-8-16-10-13-6-7-14 (15 (9-13)17-4)18-11-12 (2)3;/h6-7,9,12,16H,5,8,10-11H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 287.83 . It is a powder that is stored at room temperature .科学的研究の応用
Neurochemistry and Metabolic Pathways
- Metabolic Studies of Catecholamines : Research by Mathieu et al. (1980) delved into the existence of 3-hydroxy,4-methoxyphenylglycol in biological fluids, exploring the metabolic pathways of catecholamines like norepinephrine and dopamine. They concluded that norepinephrine is probably not 4-O-methylated in vivo, contrary to dopamine, which can lead to 4-O-methylated metabolites (Mathieu et al., 1980).
Neurological Disorders and Potential Therapeutics
- Neurotoxicity and Parkinsonism-Causing Agents : Zimmerman et al. (1986) characterized the neurotoxic potential of m-methoxy-MPTP, a compound related to 3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine, suggesting its neurotoxic potential to cause destruction of nigrostriatal dopamine neurons, which could lead to Parkinsonian symptoms in humans (Zimmerman et al., 1986).
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : A study by Yamada et al. (1993) developed a simple conversion method of indole-3-carboxaldehyde into gramine and/or indole-3-methanamine, leading to the synthesis of various compounds including brassinin and its analogs, showcasing the importance of these chemical structures in synthetic chemistry (Yamada et al., 1993).
Pharmacological Research
Dual Serotonin/Noradrenaline Reuptake Inhibition : Whitlock et al. (2008) disclosed a novel series of 1-(2-phenoxyphenyl)methanamines, which possess selective dual 5-HT and NA reuptake pharmacology, indicating potential applications in depression and anxiety disorders (Whitlock et al., 2008).
Antimicrobial Studies : Patil et al. (2010) synthesized novel compounds including 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and studied their antimicrobial properties, indicating the potential application of these compounds in developing new antimicrobial agents (Patil et al., 2010).
Analytical Chemistry
- Analytical Characterization of Regioisomers : A study by Dal Cason (2001) provided analytical data to differentiate mono-methoxy positional ring isomers of compounds related to 3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine, essential for correct identification in forensic science (Dal Cason, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
[3-methoxy-4-(2-methylpropoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-6,9H,7-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGPFRCXLALBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2449716.png)
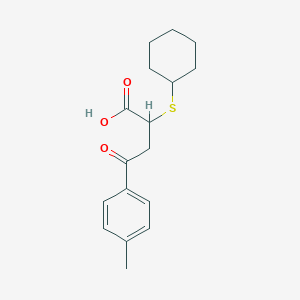

![(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2449724.png)
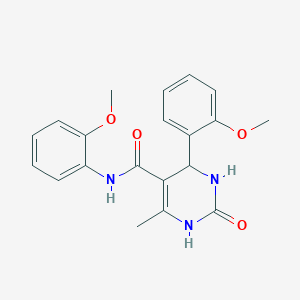
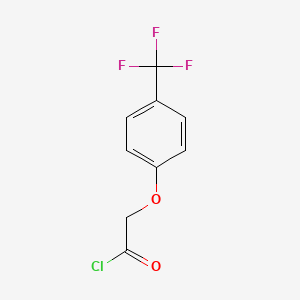
![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/no-structure.png)
![Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate](/img/structure/B2449731.png)
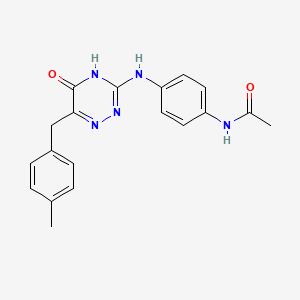
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2449734.png)

